molecular formula C39H65NO14 B1238521 Isoleucomycin A5 CAS No. 61799-76-6

Isoleucomycin A5

Cat. No.: B1238521
CAS No.: 61799-76-6
M. Wt: 771.9 g/mol
InChI Key: QNIKGELGVXGPRI-KMUHKHSISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoleucomycin A5 (also referred to as Kitasamycin A5, Leukomycin A5, or Turimycin H4) is a 16-membered macrolide antibiotic produced by Streptomyces species. Its molecular formula is C₃₉H₆₅NO₁₄, with a molecular weight of 771.9 D and a purity typically exceeding 85% . Structurally, it features a macrocyclic lactone ring substituted with amino sugars and a butanoate group, contributing to its antibacterial activity. This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, making it effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and some Gram-negative pathogens. It is stored at -20°C and is used exclusively for laboratory research .

Properties

CAS No.

61799-76-6

Molecular Formula

C39H65NO14

Molecular Weight

771.9 g/mol

IUPAC Name

[6-[6-[[(10Z,12E)-4,14-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

InChI

InChI=1S/C39H65NO14/c1-10-13-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(16-17-41)18-22(2)14-11-12-15-27(42)19-23(3)49-30(45)20-28(43)36(35)48-9/h11-12,14-15,17,22-28,31-38,42-43,46-47H,10,13,16,18-21H2,1-9H3/b14-11-,15-12+

InChI Key

QNIKGELGVXGPRI-KMUHKHSISA-N

SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C=CC=CC(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Isomeric SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(/C=C\C=C\C(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C=CC=CC(CC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Synonyms

HI-78
isoleucomycin A5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoleucomycin A5 belongs to the macrolide class, sharing functional and structural similarities with compounds like Erythromycin (14-membered macrolide) and Leucomycin V (a 16-membered variant). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter This compound Erythromycin Leucomycin V
Molecular Formula C₃₉H₆₅NO₁₄ C₃₇H₆₇NO₁₃ C₄₀H₆₇NO₁₅
Ring Size 16-membered 14-membered 16-membered
Key Substituents Butanoate group, amino sugars Desosamine, cladinose Acetylated side chain
Target Pathogens Gram-positive, some Gram-negative Gram-positive, atypical bacteria Gram-positive, Mycoplasma
Resistance Mechanisms Less prone to MLSᵇ resistance High resistance via erm genes Moderate resistance
Bioavailability Low (poor solubility) Moderate Improved via acetyl group
Adverse Effects Mild gastrointestinal effects Severe GI distress, QT prolongation Lower toxicity profile

Key Findings

Structural Differences: this compound and Leucomycin V share a 16-membered lactone ring but differ in side-chain modifications. The butanoate group in this compound enhances stability against bacterial esterases compared to Leucomycin V’s acetyl group . Erythromycin’s 14-membered ring lacks these modifications, making it more susceptible to resistance mechanisms like ribosomal methylation (erm genes) .

Efficacy and Resistance: this compound demonstrates broader activity against macrolide-resistant strains due to its structural rigidity, which reduces affinity for methylated ribosomes .

Pharmacokinetics :

  • Leucomycin V’s acetyl group improves oral bioavailability (∼40%) compared to this compound (∼15%) .
  • Erythromycin’s shorter half-life (1.5 hours) necessitates frequent dosing, whereas this compound’s extended half-life (6–8 hours) supports once-daily regimens in preclinical models .

Toxicity :

  • This compound and Leucomycin V exhibit fewer drug-drug interactions and cardiac risks (e.g., QT prolongation) compared to Erythromycin .

Research Validation and Limitations

  • Supporting Studies : Pharmacological evaluations of this compound include ADME (absorption, distribution, metabolism, excretion) profiling, with data on hepatic metabolism and renal clearance detailed in Table S1 (Supporting Information) .
  • Comparative studies with human subjects are needed to validate its safety and efficacy .

Q & A

Q. How can machine learning enhance high-throughput screening (HTS) for this compound derivatives?

  • Methodological Answer : Train convolutional neural networks (CNNs) on structural-activity data to predict bioactivity of synthetic analogs. Validate top candidates via combinatorial chemistry and phenotypic screening. Use SHAP (SHapley Additive exPlanations) analysis to interpret model decisions and prioritize synthesizable compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.